molecular formula C13H19N3O2S B2946673 N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide CAS No. 1607270-58-5

N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide

Cat. No.: B2946673
CAS No.: 1607270-58-5
M. Wt: 281.37
InChI Key: LJFAMMFEKFTWDW-UHFFFAOYSA-N
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Description

N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.37. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-9(2)18-6-5-13(4,8-14)15-12(17)11-7-19-16-10(11)3/h7,9H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFAMMFEKFTWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)NC(C)(CCOC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The specific structure can be represented as follows:

N 2 Cyano 4 propan 2 yloxybutan 2 yl 3 methyl 1 2 thiazole 4 carboxamide\text{N 2 Cyano 4 propan 2 yloxybutan 2 yl 3 methyl 1 2 thiazole 4 carboxamide}

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that compounds with similar structures to this compound showed notable antimicrobial activity at concentrations ranging from 25 to 200 μg/mL. The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 50 μg/mL against tested strains .

CompoundMIC (μg/mL)Activity Type
11125Antibacterial
12150Antifungal
1350Antibacterial
1475Antifungal

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. A series of modifications on thiazole structures led to the discovery of compounds with enhanced antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The lead compound demonstrated significant inhibition of tubulin polymerization, a critical mechanism in cancer cell division .

Case Studies

  • Study on Antimicrobial Properties :
    In a comparative study, several thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The lead compound exhibited an MIC of 150 μg/mL against MRSA, showcasing its potential as a therapeutic agent in treating resistant bacterial infections .
  • Anticancer Mechanisms :
    A detailed investigation into the anticancer mechanisms revealed that modifications in the thiazole structure could significantly influence biological activity. Compounds with specific substitutions showed improved activity in the low nanomolar range compared to their predecessors, indicating a promising avenue for drug development targeting cancer .

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